molecular formula C17H25N3O2S B12373220 ethyl 4-methyl-2-[(2E)-2-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)hydrazinyl]-1,3-thiazole-5-carboxylate

ethyl 4-methyl-2-[(2E)-2-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)hydrazinyl]-1,3-thiazole-5-carboxylate

Cat. No.: B12373220
M. Wt: 335.5 g/mol
InChI Key: GEYRNMJVRIXCRH-XDHOZWIPSA-N
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Description

Ethyl 4-methyl-2-[(2E)-2-(1,7,7-trimethyl-2-bicyclo[221]heptanylidene)hydrazinyl]-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that includes a bicyclic system and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-methyl-2-[(2E)-2-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)hydrazinyl]-1,3-thiazole-5-carboxylate typically involves multiple steps. The starting materials often include ethyl 4-methyl-1,3-thiazole-5-carboxylate and a hydrazine derivative. The reaction conditions usually require a solvent such as ethanol or methanol and may involve heating under reflux to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters would be essential to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-[(2E)-2-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)hydrazinyl]-1,3-thiazole-5-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

Ethyl 4-methyl-2-[(2E)-2-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)hydrazinyl]-1,3-thiazole-5-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe to study enzyme interactions.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activity.

    Industry: It might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which ethyl 4-methyl-2-[(2E)-2-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)hydrazinyl]-1,3-thiazole-5-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The bicyclic system and thiazole ring may play a crucial role in binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-methyl-1,3-thiazole-5-carboxylate: A simpler analog without the bicyclic system.

    2-(1,7,7-Trimethylbicyclo[2.2.1]heptanyl)hydrazine: A compound with a similar bicyclic system but lacking the thiazole ring.

Uniqueness

Ethyl 4-methyl-2-[(2E)-2-(1,7,7-trimethyl-2-bicyclo[221]heptanylidene)hydrazinyl]-1,3-thiazole-5-carboxylate is unique due to its combination of a bicyclic system and a thiazole ring, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C17H25N3O2S

Molecular Weight

335.5 g/mol

IUPAC Name

ethyl 4-methyl-2-[(2E)-2-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)hydrazinyl]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C17H25N3O2S/c1-6-22-14(21)13-10(2)18-15(23-13)20-19-12-9-11-7-8-17(12,5)16(11,3)4/h11H,6-9H2,1-5H3,(H,18,20)/b19-12+

InChI Key

GEYRNMJVRIXCRH-XDHOZWIPSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C(S1)N/N=C/2\CC3CCC2(C3(C)C)C)C

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NN=C2CC3CCC2(C3(C)C)C)C

Origin of Product

United States

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